Lycorenine
Overview
Description
Lycorenine is an alkaloid compound derived from the plant Lycoris radiata, commonly known as the red spider lily. This compound is part of the Amaryllidaceae family of alkaloids, which are known for their diverse biological activities. This compound has garnered interest due to its potential pharmacological effects, including anti-hypertensive and anti-inflammatory properties .
Mechanism of Action
- Primary Targets : Lycorenine has been studied in the context of glioblastoma (GBM), a highly aggressive brain tumor. Through network pharmacology and molecular docking, researchers identified key target genes related to GBM that interact with this compound. These targets include AKT1, SRC, HSP90AA1, HRAS, MMP9, BCL2L1, IGF1, MAPK14, STAT1, and KDR .
- This compound interacts with its targets, inducing various changes. Notably, it:
- This compound impacts multiple pathways:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Lycorenine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It exhibits strong pharmacological effects on many diseases, including anti-leukemia, anti-tumor, anti-angiogenesis, anti-virus, anti-bacteria, anti-inflammation, and antimalaria . It also inhibits acetylcholinesterase and topoisomerase, suppresses ascorbic acid biosynthesis, and controls circadian period length .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It exerts its effects on various types of cells and cellular processes, contributing to its diverse pharmacological effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lycorenine involves several steps, starting from simpler organic molecules. One common synthetic route begins with the formation of a lycorine-type progenitor, followed by a biomimetic ring-switch to produce this compound. This process is fully diastereoselective and involves the use of specific catalysts and reaction conditions to ensure the correct stereochemistry .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the rhizomes of Lycoris radiata. The extraction process uses solvents such as chloroform, dichloromethane, and ethyl acetate. The extracted compound is then purified through various chromatographic techniques to achieve a high level of purity .
Chemical Reactions Analysis
Types of Reactions: Lycorenine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, creating derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives, each with potentially different biological activities and pharmacological effects .
Scientific Research Applications
Chemistry: Lycorenine and its derivatives are used as starting materials for the synthesis of other complex molecules.
Biology: The compound has shown promise in studies related to cell signaling and enzyme inhibition.
Medicine: this compound has been investigated for its anti-hypertensive, anti-inflammatory, and anti-cancer properties.
Industry: this compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
Comparison with Similar Compounds
Lycorenine is part of a group of alkaloids that includes lycorine, galanthamine, and crinine. These compounds share similar structural features but differ in their biological activities:
Lycorine: Known for its anti-cancer and anti-malarial properties.
Galanthamine: Used in the treatment of Alzheimer’s disease due to its acetylcholinesterase inhibition.
Crinine: Exhibits anti-tumor and anti-inflammatory activities.
This compound is unique in its strong anti-hypertensive effects and its ability to modify vagal activity, which distinguishes it from other related alkaloids .
Properties
IUPAC Name |
(5aR,7S,11bS,11cS)-9,10-dimethoxy-1-methyl-3,5,5a,7,11b,11c-hexahydro-2H-isochromeno[3,4-g]indol-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-19-7-6-10-4-5-13-16(17(10)19)11-8-14(21-2)15(22-3)9-12(11)18(20)23-13/h4,8-9,13,16-18,20H,5-7H2,1-3H3/t13-,16-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYYSQODIQWPDO-PILAGYSTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4C(O3)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC[C@@H]3[C@H]([C@@H]21)C4=CC(=C(C=C4[C@H](O3)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963901 | |
Record name | 9,10-Dimethoxy-1-methyllycorenan-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477-19-0 | |
Record name | (5aR,7S,11bS,11cS)-1,2,3,5,5a,7,11b,11c-Octahydro-9,10-dimethoxy-1-methyl[2]benzopyrano[3,4-g]indol-7-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lycorenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Dimethoxy-1-methyllycorenan-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of lycorenine's vasodepressor action?
A1: this compound's blood pressure-lowering effect is primarily attributed to its alpha-adrenergic blocking activity, coupled with its ability to reduce spontaneous sympathetic nerve activity. [] Additionally, it has been observed to induce bradycardia by influencing vagal activity. []
Q2: Does this compound exhibit tachyphylaxis, and if so, what is the underlying mechanism?
A2: Yes, this compound demonstrates tachyphylaxis, meaning its effect diminishes with repeated administrations. This phenomenon is linked to the sustained alpha-adrenergic blocking activity of this compound even after the initial vasodepressor effect subsides. [] The persistence of this blocking action contributes to the development of tachyphylaxis.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C18H21O5N and a molecular weight of 331.37 g/mol.
Q4: Which spectroscopic techniques are helpful in identifying and characterizing this compound?
A4: NMR spectroscopy, particularly 2D NMR techniques, is invaluable for the complete structural assignment of this compound. [] Additionally, GC/MS [] and infrared spectroscopy [] can aid in identifying and characterizing this alkaloid.
Q5: Have computational methods been employed in this compound research?
A5: Yes, in silico studies, specifically molecular docking and molecular dynamics simulations, have been utilized to investigate the potential of this compound and related Amaryllidaceae alkaloids as inhibitors of SARS-CoV-2 main protease (Mpro) and the host receptor TMPRSS2. [] These computational approaches provide insights into potential binding affinities and interactions.
Q6: How does the structure of this compound relate to its vasodepressor activity?
A6: While specific structural modifications and their impact on vasodepressor activity are not extensively discussed in the provided research, it has been noted that the development of tachyphylaxis is linked to the persistence of this compound's alpha-adrenergic blocking action. [] This suggests that structural features responsible for this blocking activity are crucial for its vasodepressor effect. Further research focusing on specific structural modifications is needed to establish a comprehensive SAR profile for this compound's vasodepressor activity.
Q7: Are there any studies on modifying this compound's structure to enhance its antimalarial activity?
A7: Yes, there have been investigations into creating semisynthetic derivatives of this compound to improve its antimalarial properties. [] The specific structural modifications and their impact on activity would be detailed in the referenced study.
Q8: What were some early observations regarding the biological activity of this compound?
A8: Early research highlighted this compound's vasodepressor effects in rats. [] Studies also explored its potential hypotensive effects in different animal models, including dogs. []
Q9: How has the understanding of this compound's biosynthesis evolved?
A9: Early research utilizing tracer experiments shed light on the stereochemistry involved in the biosynthesis of this compound and related alkaloids like haemanthidine. [] These studies provided crucial information on the incorporation of precursors like protocatechualdehyde and the stereospecific hydrogen removal during the formation of this compound. Further research focused on the conversion of norpluviine to this compound, revealing the specific hydrogen atom lost during this transformation. []
Q10: How does this compound research bridge different scientific disciplines?
A10: this compound research inherently integrates various scientific disciplines. The initial isolation and structural characterization of this compound from natural sources like Lycoris radiata involve techniques from natural product chemistry, phytochemistry, and analytical chemistry, employing methods like chromatography and spectroscopy. [, , , ] Subsequent investigations into its pharmacological activities necessitate collaboration with pharmacology, biochemistry, and potentially toxicology. [, , ] Furthermore, the exploration of this compound's therapeutic potential, such as its antiviral activity against SARS-CoV-2, requires expertise in virology and medicinal chemistry. []
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